molecular formula C21H28N2O2 B5656152 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No. B5656152
M. Wt: 340.5 g/mol
InChI Key: NMXVSQSDGLXNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a compound that belongs to the class of piperazines. This compound has gained attention due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is not fully understood. However, it is believed to interact with certain receptors in the brain such as the serotonin receptor and the dopamine receptor. This interaction may lead to changes in neurotransmitter release and neuronal activity, which may have an impact on behavior and mood.
Biochemical and Physiological Effects
Studies have shown that 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine may have an impact on various biochemical and physiological processes. For example, this compound has been shown to increase the release of dopamine and serotonin in certain brain regions. It may also have an impact on the activity of certain enzymes and proteins in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine in lab experiments is its ability to interact with specific receptors in the brain. This can be useful for studying the role of these receptors in various physiological and behavioral processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine. One direction is to further investigate the mechanism of action of this compound and its interaction with specific receptors in the brain. Another direction is to study the potential use of this compound in the treatment of neuropsychiatric disorders such as depression, anxiety, and addiction. Additionally, it may be useful to explore the potential use of 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine in combination with other compounds for the treatment of these disorders.

Synthesis Methods

The synthesis of 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with benzylamine to form N-benzyl-3-ethoxy-4-methoxybenzylamine. The second step involves the reaction of N-benzyl-3-ethoxy-4-methoxybenzylamine with piperazine to form 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine.

Scientific Research Applications

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has potential use in scientific research due to its ability to interact with certain receptors in the brain. This compound has been studied for its potential use in the treatment of neuropsychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

1-benzyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-25-21-15-19(9-10-20(21)24-2)17-23-13-11-22(12-14-23)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXVSQSDGLXNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.